2,6-dimethoxy-4-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}phenol
Overview
Description
MMV007273 is a compound from the Medicines for Malaria Venture (MMV) Malaria Box, which is a collection of compounds with potential antimalarial activity. This compound has shown promising results in inhibiting the growth of malaria parasites and other blood-borne parasites .
Chemical Reactions Analysis
MMV007273 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
MMV007273 has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of antimalarial agents.
Biology: It is used to study the inhibition of blood-borne parasites such as Babesia divergens.
Medicine: It has potential therapeutic applications in the treatment of malaria and other parasitic infections.
Industry: It can be used in the development of new antimalarial drugs and other therapeutic agents
Mechanism of Action
The mechanism of action of MMV007273 involves the inhibition of key enzymes and pathways in the malaria parasite. It targets the formation of β-hematin, a synthetic form of the heme detoxification biomineral, hemozoin. By inhibiting this pathway, MMV007273 disrupts the parasite’s ability to detoxify heme, leading to its death .
Comparison with Similar Compounds
MMV007273 can be compared with other compounds in the MMV Malaria Box, such as MMV006913 and MMV019124. These compounds also exhibit antimalarial activity but differ in their specific targets and mechanisms of action. MMV007273 is unique in its high selectivity index and potent inhibitory effect against blood-borne parasites .
Properties
IUPAC Name |
2,6-dimethoxy-4-[4-phenyl-5-(4-phenylsulfanylphenyl)-1H-imidazol-2-yl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N2O3S/c1-33-24-17-21(18-25(34-2)28(24)32)29-30-26(19-9-5-3-6-10-19)27(31-29)20-13-15-23(16-14-20)35-22-11-7-4-8-12-22/h3-18,32H,1-2H3,(H,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRKOTAQYRWPTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=NC(=C(N2)C3=CC=C(C=C3)SC4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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